molecular formula C20H20FN3O2S2 B392306 N-(4-FLUOROPHENYL)-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE

N-(4-FLUOROPHENYL)-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE

Cat. No.: B392306
M. Wt: 417.5g/mol
InChI Key: QUNUBTQTCSMLHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-FLUOROPHENYL)-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step might involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with a thiazole intermediate.

    Attachment of the piperidinylsulfonyl group: This can be done through a sulfonylation reaction, where a piperidine derivative reacts with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halides, sulfonyl chlorides, or other electrophiles/nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine
  • N-(4-bromophenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine
  • N-(4-methylphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine

Uniqueness

N-(4-FLUOROPHENYL)-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C20H20FN3O2S2

Molecular Weight

417.5g/mol

IUPAC Name

N-(4-fluorophenyl)-4-(4-piperidin-1-ylsulfonylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C20H20FN3O2S2/c21-16-6-8-17(9-7-16)22-20-23-19(14-27-20)15-4-10-18(11-5-15)28(25,26)24-12-2-1-3-13-24/h4-11,14H,1-3,12-13H2,(H,22,23)

InChI Key

QUNUBTQTCSMLHN-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC4=CC=C(C=C4)F

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC4=CC=C(C=C4)F

Origin of Product

United States

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